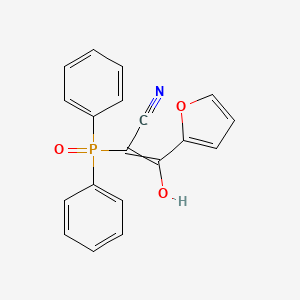

2-Diphenylphosphoryl-3-(furan-2-yl)-3-hydroxyprop-2-enenitrile

Description

2-Diphenylphosphoryl-3-(furan-2-yl)-3-hydroxyprop-2-enenitrile is a structurally complex organophosphorus compound featuring a phosphoryl group (P=O), a furan heterocycle, and a hydroxylated α,β-unsaturated nitrile framework. Its molecular formula is C₂₀H₁₆NO₃P, with a molar mass of 349.32 g/mol. The hydroxy group at the β-position may facilitate hydrogen bonding, influencing solubility and reactivity. This compound is likely synthesized via electrophilic addition or cyclization reactions involving phosphorylated intermediates, as inferred from analogous procedures in phosphoryl chemistry .

Properties

CAS No. |

663177-93-3 |

|---|---|

Molecular Formula |

C19H14NO3P |

Molecular Weight |

335.3 g/mol |

IUPAC Name |

2-diphenylphosphoryl-3-(furan-2-yl)-3-hydroxyprop-2-enenitrile |

InChI |

InChI=1S/C19H14NO3P/c20-14-18(19(21)17-12-7-13-23-17)24(22,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,21H |

InChI Key |

LOOMTQUEWOYVCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(=C(C3=CC=CO3)O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diphenylphosphoryl-3-(furan-2-yl)-3-hydroxyprop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.

Introduction of the phosphoryl group: This step might involve the reaction of a suitable phosphine oxide with the furan derivative.

Addition of the nitrile group: This could be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the hydroxyl group.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: The phosphoryl group or the furan ring may participate in substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemical Research

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions to form more complex molecules. For example, it can be utilized in the synthesis of phosphonate derivatives and other organophosphorus compounds, which are important in agrochemicals and pharmaceuticals.

Reagent in Organic Reactions

Due to its phosphoryl group, 2-Diphenylphosphoryl-3-(furan-2-yl)-3-hydroxyprop-2-enenitrile can act as a reagent in nucleophilic substitution reactions. This property is particularly useful for synthesizing new compounds with potential applications in material science and catalysis.

Biological Applications

Enzyme Interaction Studies

In biological research, compounds containing phosphoryl groups are often studied for their interactions with enzymes and proteins. This compound may be investigated for its ability to inhibit specific enzymes, contributing to the understanding of enzyme mechanisms and the development of enzyme inhibitors.

Pharmacological Properties

The compound's potential pharmacological activities are of significant interest. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties. Research into its mechanism of action could lead to the development of novel therapeutic agents targeting various diseases.

Medical Research

Drug Development

In medicinal chemistry, the structural features of this compound make it a candidate for drug development. Its ability to interact with biological targets can be explored through structure-activity relationship studies to optimize efficacy and reduce toxicity.

Industrial Applications

Material Science

In industry, this compound could be used as an intermediate in the synthesis of new materials. Its unique chemical properties may allow for the development of advanced polymers or coatings with enhanced performance characteristics.

Chemical Manufacturing

The compound can also play a role in chemical manufacturing processes where phosphorous-containing compounds are required. Its utility as a reagent can streamline synthesis pathways in industrial applications.

Case Study 1: Synthesis of Organophosphorus Compounds

A recent study demonstrated the use of this compound as a precursor for synthesizing organophosphorus compounds that exhibit insecticidal properties. The research highlighted the compound's effectiveness in enhancing crop protection when integrated into pesticide formulations.

Case Study 2: Anticancer Activity

Another investigation focused on evaluating the anticancer activity of this compound against various cancer cell lines. Results indicated that it significantly inhibited cell proliferation, suggesting potential as a lead compound in cancer therapy development.

Mechanism of Action

The mechanism of action of 2-Diphenylphosphoryl-3-(furan-2-yl)-3-hydroxyprop-2-enenitrile would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Key Structural Insights :

- Phosphoryl vs.

- Furan vs. Thiophene/Pyridine : The furan-2-yl substituent offers lower aromatic stability but higher polarity compared to thiophene or pyridine , impacting solubility and π-π stacking interactions.

- Hydroxy Group: The β-hydroxy group in the target compound and distinguishes them from non-hydroxylated analogues, enabling H-bonding and altering acidity (pKa ~9–10).

Physicochemical Properties

- Solubility : The hydroxy and phosphoryl groups enhance aqueous solubility compared to sulfonyl or acyl derivatives (e.g., ), though lipophilic aromatic substituents (e.g., diphenyl, trifluoromethylphenyl) counterbalance this effect.

- Thermal Stability : Phosphoryl compounds generally exhibit higher thermal stability (>200°C) than sulfonyl analogues due to stronger P=O bonding .

Research Findings and Challenges

Biological Activity

2-Diphenylphosphoryl-3-(furan-2-yl)-3-hydroxyprop-2-enenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula: C₁₈H₁₅N₁O₂P

- Molecular Weight: 320.32 g/mol

- CAS Number: 59875-41-1

This compound features a furan ring, which is known for its diverse biological activities. The presence of the diphenylphosphoryl group is also significant as it may enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing furan moieties exhibit notable antimicrobial properties. For instance, derivatives of furan have been shown to inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to lower values depending on structural modifications .

Table 1: Antimicrobial Activity of Furan Derivatives

| Compound Name | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound 1 | E. coli | 64 |

| Compound 2 | Staphylococcus aureus | 32 |

| Compound 3 | Listeria monocytogenes | 16 |

The specific activity of this compound against these organisms remains to be thoroughly investigated, but its structural similarity to active compounds suggests potential efficacy.

Anti-inflammatory Effects

Furan derivatives have been reported to exert anti-inflammatory effects through modulation of various signaling pathways, including MAPK and PPAR-γ pathways . These pathways are critical in regulating immune responses and inflammation. The ability of such compounds to inhibit pro-inflammatory cytokines could position them as therapeutic agents in inflammatory diseases.

Anticancer Activity

Emerging studies indicate that compounds similar to this compound may exhibit significant anticancer properties. For example, certain benzofuran derivatives have shown potent antiproliferative activity against various cancer cell lines, with GI50 values less than 0.01 µM in some cases . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | GI50 (µM) |

|---|---|---|

| Compound A | MDA-MB-435 (Melanoma) | <0.01 |

| Compound B | HeLa (Cervical cancer) | 0.229 |

| Compound C | A549 (Lung cancer) | <0.5 |

Case Studies

Recent studies have highlighted the potential of furan-containing compounds in drug development:

- Study on Antimicrobial Properties : A study published in the International Journal of Advanced Biological and Biomedical Research demonstrated that a series of furan derivatives exhibited varying degrees of antibacterial activity against common pathogens, suggesting a promising direction for future antibiotic development .

- Anti-inflammatory Mechanisms : Research featured in Pharmacological Reviews detailed how certain furan derivatives modulate inflammatory responses via MAPK pathways, presenting evidence for their utility in treating inflammatory diseases .

- Anticancer Potential : A comprehensive study evaluated the antiproliferative effects of several furan derivatives against multiple cancer cell lines, revealing their potential as lead compounds for anticancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.